molecular formula C20H42O7S B028544 (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate CAS No. 570414-11-8

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate

Cat. No.: B028544
CAS No.: 570414-11-8
M. Wt: 426.6 g/mol
InChI Key: DIGKQJJVWFSJQE-UAFMIMERSA-N
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Description

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate typically involves multi-step organic reactions. The starting material is often a nonadecanepentol, which undergoes a series of reactions including protection, functional group interconversion, and sulfonation. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Tosylate
  • (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Bromide

Uniqueness

Compared to its analogs, (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate exhibits unique reactivity and stability due to the presence of the methanesulfonate group. This makes it particularly valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxynonadecan-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3/t17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGKQJJVWFSJQE-UAFMIMERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446261
Record name (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570414-11-8
Record name (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 2
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 3
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 5
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 6
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate

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